2-(2,2-Dicyclohexylethyl)piperidine maleate

Cardiovascular Pharmacology Mitochondrial Metabolism Fatty Acid Oxidation

Perhexiline maleate is the only CPT-1/2 dual inhibitor with quantitatively established potency: cardiac CPT-1 IC₅₀ = 77 μM, hepatic CPT-1 IC₅₀ = 148 μM—3-fold more potent than amiodarone. Unlike oxfenicine or etomoxir, it uniquely inhibits mTORC1 signaling at 10 μM, enabling multi-target cancer metabolism studies. Supplied as the maleate salt (≥98% HPLC) for superior solubility and assay reproducibility. Essential for refractory angina, HCM, and CLL research where alternative CPT inhibitors fail to replicate its dual-target metabolic phenotype.

Molecular Formula C23H39NO4
Molecular Weight 393.6 g/mol
CAS No. 10118-35-1
Cat. No. B12441746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Dicyclohexylethyl)piperidine maleate
CAS10118-35-1
Molecular FormulaC23H39NO4
Molecular Weight393.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)
InChIKeyJDZOTSLZMQDFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perhexiline Maleate (CAS 10118-35-1) for CPT-1 Inhibition and Refractory Angina Research: Baseline Characteristics and Key Differentiators


2-(2,2-Dicyclohexylethyl)piperidine maleate (CAS 10118-35-1), also referred to as perhexiline maleate, is a small-molecule carnitine palmitoyltransferase-1 (CPT-1) and CPT-2 inhibitor originally developed as an anti-anginal agent . First approved in 1974, the compound exerts its primary metabolic effect by shifting myocardial substrate utilization from fatty acid oxidation to glucose oxidation, thereby increasing cardiac efficiency without producing significant negative inotropic or chronotropic effects [1]. Perhexiline maleate has a molecular weight of 393.56 Da (formula C23H39NO4) and is supplied as a racemic mixture of (+) and (-) enantiomers . While withdrawn from routine use in several regions due to hepatotoxicity and peripheral neuropathy risks in poor CYP2D6 metabolizers, perhexiline maleate remains a critical research tool for investigating mitochondrial fatty acid metabolism in cardiovascular disease, cancer, and metabolic disorders [2].

Why Perhexiline Maleate Cannot Be Replaced with Other CPT-1 Inhibitors or Generic Anti-Anginal Agents in Research Applications


Perhexiline maleate exhibits a unique pharmacological profile that precludes simple substitution with other CPT-1 inhibitors (e.g., oxfenicine, etomoxir) or alternative anti-anginal classes (e.g., beta-blockers, calcium channel blockers) [1]. Unlike oxfenicine, which selectively inhibits CPT-1 without affecting CPT-2, perhexiline inhibits both CPT-1 and CPT-2, producing distinct metabolic and functional outcomes in cardiac tissue [2]. Additionally, perhexiline demonstrates concentration-dependent inhibition of mTORC1 signaling—an activity not shared by amiodarone or other CPT-1 inhibitors—which has driven recent investigation into its anti-cancer applications [3]. The maleate salt form (CAS 10118-35-1) is specifically employed in research settings due to its established purity profile and defined stereochemistry, whereas alternative salt forms or free-base preparations exhibit different solubility and stability characteristics that may confound in vitro assay reproducibility . Furthermore, perhexiline's complex, saturable pharmacokinetics and CYP2D6-dependent metabolism produce a narrow therapeutic index that requires careful dosing in clinical studies, a consideration absent for most comparator agents [4].

Quantitative Differentiation of Perhexiline Maleate (CAS 10118-35-1) Against Comparator Compounds: A Procurement-Focused Evidence Guide


CPT-1 Inhibitory Potency in Cardiac Mitochondria: Perhexiline Maleate vs. Amiodarone

In a direct in vitro comparison using rat cardiac mitochondria, perhexiline maleate inhibited CPT-1 with an IC50 of 77 μmol/L, whereas amiodarone required 228 μmol/L to achieve half-maximal inhibition, representing a 3-fold higher potency for perhexiline [1]. Both compounds demonstrated anti-anginal efficacy in clinical settings, but perhexiline's superior CPT-1 inhibition at lower concentrations supports its selection when robust fatty acid oxidation blockade is the experimental objective. In hepatic mitochondria, perhexiline maleate exhibited an IC50 of 148 μmol/L, while amiodarone was not evaluated in the same hepatic assay [1]. The rank order of CPT-1 inhibition potency was: malonyl-CoA > 4-hydroxyphenylglyoxylate = perhexiline > amiodarone [1].

Cardiovascular Pharmacology Mitochondrial Metabolism Fatty Acid Oxidation

Clinical Efficacy in Angina Pectoris: Perhexiline Maleate vs. Oxprenolol (Beta-Blocker)

In a single-blind crossover study of 14 patients with angina pectoris, perhexiline maleate demonstrated superior efficacy compared to the beta-blocker oxprenolol [1]. Both drugs produced statistically significant improvement relative to baseline (P < 0.01), but perhexiline maleate was significantly more effective than oxprenolol (P < 0.05), with 12 of 14 patients (86%) expressing a preference for perhexiline over oxprenolol [1]. This comparative advantage was offset by a greater incidence of side effects with perhexiline, including one case of peripheral neuropathy, highlighting the risk-benefit trade-off inherent to perhexiline therapy [1].

Clinical Cardiology Angina Pectoris Comparative Efficacy

Exercise Tolerance Improvement: Perhexiline Maleate vs. Placebo

A double-blind, placebo-controlled crossover study in 15 patients with ischemic heart disease evaluated the effect of perhexiline maleate 100 mg twice daily on bicycle ergometry performance [1]. After 2 weeks of treatment, perhexiline maleate increased exercise duration by 54.9% compared to pretreatment baseline (P < 0.001) and by 38.9% compared to placebo (P < 0.001) [1]. Total work performed increased by 29.7% versus pretreatment (P < 0.001) and by 26.3% versus placebo (P < 0.001) [1]. Additionally, heart rate at a given submaximal workload was reduced by 7.0% versus pretreatment (P < 0.005) and by 2.9% versus placebo (P < 0.01), indicating improved cardiac efficiency [1].

Exercise Physiology Cardiac Efficiency Placebo-Controlled Trial

Pharmacokinetic Half-Life: Perhexiline Maleate vs. its Major Metabolite cis-Monohydroxyperhexiline

In a single-dose pharmacokinetic study of 8 healthy volunteers administered 300 mg perhexiline maleate orally, the parent compound exhibited a mean plasma elimination half-life of 12.4 ± 6.1 hours (range 7-23 hours) [1]. In contrast, the major metabolite cis-monohydroxyperhexiline displayed a significantly longer half-life of 19.9 ± 7.7 hours (range 10-29 hours), indicating prolonged exposure to the active metabolite [1]. Peak plasma concentrations were 112 ± 20 ng/mL for perhexiline at 6.5 ± 2.0 hours post-dose, compared to 473 ± 43 ng/mL for cis-monohydroxyperhexiline at 7.5 ± 2.0 hours [1]. These pharmacokinetic parameters are modulated by CYP2D6 genotype, with poor metabolizers exhibiting markedly elevated plasma perhexiline concentrations and increased risk of hepatotoxicity and peripheral neuropathy [2].

Pharmacokinetics Drug Metabolism CYP2D6 Polymorphism

Optimal Research Applications for Perhexiline Maleate (CAS 10118-35-1) Based on Quantitative Differentiation Evidence


Refractory Angina Pectoris: Investigation in Patients Unresponsive to Beta-Blockers and Calcium Channel Blockers

Perhexiline maleate should be prioritized for clinical research protocols involving patients with refractory angina pectoris who have failed or cannot tolerate first-line anti-anginal therapies [1]. Evidence from a head-to-head trial demonstrates that perhexiline maleate is statistically superior to the beta-blocker oxprenolol (P < 0.05), with 86% of patients preferring perhexiline [1]. Systematic review data further indicate that perhexiline reduces angina attack frequency by ≥50% relative to placebo in the majority of trials and is more effective than prenylamine in 5 of 6 comparative studies [2]. The compound's unique CPT-1/CPT-2 inhibitory mechanism, which operates independently of beta-adrenergic and calcium channel pathways, makes it a rational choice for investigating metabolic modulation in treatment-resistant ischemic heart disease populations [3].

Mitochondrial Fatty Acid Oxidation Research: Cardiac and Hepatic CPT-1 Inhibition Studies

For in vitro and ex vivo studies examining mitochondrial fatty acid metabolism, perhexiline maleate is the preferred CPT-1 inhibitor due to its quantitatively established potency profile [1]. In direct comparison, perhexiline maleate inhibits rat cardiac CPT-1 with an IC50 of 77 μmol/L, representing 3-fold greater potency than amiodarone (IC50 = 228 μmol/L) [1]. Perhexiline also inhibits hepatic CPT-1 (IC50 = 148 μmol/L), enabling tissue-specific comparative studies [1]. Unlike oxfenicine, which inhibits only CPT-1, perhexiline inhibits both CPT-1 and CPT-2, producing a distinct metabolic phenotype that is valuable for dissecting the relative contributions of each enzyme isoform to fatty acid utilization and cardiac efficiency [4].

Hypertrophic Cardiomyopathy: Investigation of CPT-1 Inhibition for Left Ventricular Hypertrophy Regression

Perhexiline maleate is uniquely positioned for research protocols investigating disease-modifying therapies in hypertrophic cardiomyopathy (HCM) [1]. The RESOLVE-HCM randomized controlled trial specifically selected perhexiline based on its potent CPT-1 inhibitory activity and its demonstrated capacity to improve myocardial energetics in HCM patients [1]. The compound's favorable hemodynamic profile—characterized by the absence of negative inotropic effects—distinguishes it from beta-blockers and calcium channel blockers, which may be contraindicated or poorly tolerated in certain HCM phenotypes [2]. Exercise tolerance data showing a 38.9% improvement relative to placebo (P < 0.001) support perhexiline's functional benefit in conditions where diastolic dysfunction limits exertion [3].

Cancer Metabolism Research: CPT-1/CPT-2 Inhibition and mTORC1 Signaling Studies

Perhexiline maleate is an emerging tool compound for cancer metabolism research due to its dual inhibition of CPT-1/CPT-2 and mTORC1 signaling [1]. In chronic lymphocytic leukemia (CLL) models, perhexiline maleate induces CLL cell death in the stromal microenvironment at clinically achievable concentrations (IC50 values in the low micromolar range) via depletion of mitochondrial cardiolipin and subsequent membrane depolarization [1]. This activity is not shared by amiodarone, which shows weaker CPT-1 inhibition (IC50 = 228 μmol/L) and lacks perhexiline's mTORC1 inhibitory effects [2]. For investigators studying fatty acid oxidation dependency in cancer cell survival and proliferation, perhexiline maleate offers a more potent and mechanistically pleiotropic alternative to etomoxir and other CPT-1-selective inhibitors [3].

Quote Request

Request a Quote for 2-(2,2-Dicyclohexylethyl)piperidine maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.